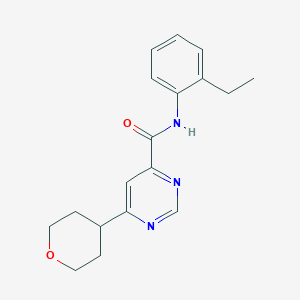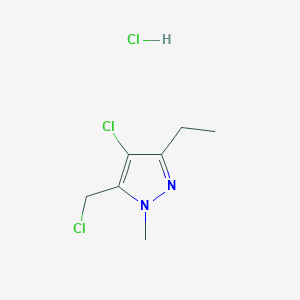
4-chloro-5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of chloro, chloromethyl, ethyl, and methyl substituents on the pyrazole ring, along with a hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-chloro-5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethyl and methyl groups may influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-methyl-1-phenylpyrazole: Similar structure but with a phenyl group instead of an ethyl group.
3-Ethyl-4-methyl-5-(chloromethyl)pyrazole: Similar structure but with different positions of the substituents.
1-Methyl-3-ethyl-4-chloropyrazole: Similar structure but with different positions of the substituents.
Uniqueness
4-chloro-5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and chloromethyl groups allows for versatile chemical modifications, while the ethyl and methyl groups enhance its lipophilicity and potential biological activity.
Propiedades
IUPAC Name |
4-chloro-5-(chloromethyl)-3-ethyl-1-methylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2.ClH/c1-3-5-7(9)6(4-8)11(2)10-5;/h3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJBDXPLKAZDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)CCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)
![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)
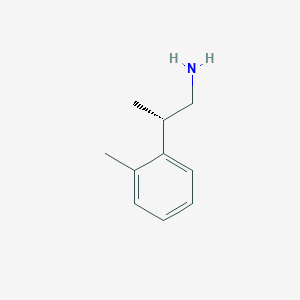
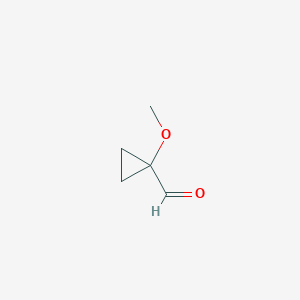
![4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2699334.png)
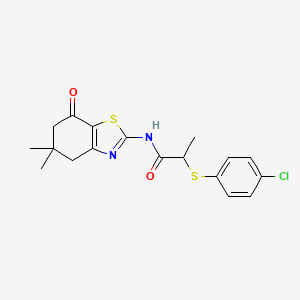
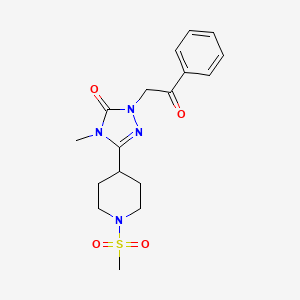
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2699338.png)
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/new.no-structure.jpg)
![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] ethanethioate](/img/structure/B2699341.png)
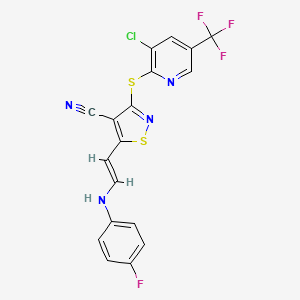
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B2699347.png)
![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)
